molecular formula C8H11NO4S B1527147 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1338494-94-2

2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1527147
M. Wt: 217.24 g/mol
InChI Key: KRYDWKOXQCAKOY-UHFFFAOYSA-N
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Description

“2-(2-Methoxyethoxy)acetic acid” is a compound that is colorless to pale yellow liquid . It is used as a urinary metabolite of Diglyme, which is a reproductive toxin . This compound can also be used as a biomarker of exposure for jet fuel JP-8 workers .


Molecular Structure Analysis

The molecular formula of “2-(2-Methoxyethoxy)acetic acid” is C7H14O5 . The average mass is 178.183 Da and the monoisotopic mass is 178.084122 Da .


Physical And Chemical Properties Analysis

The density of “2-(2-Methoxyethoxy)acetic acid” is 1.1±0.1 g/cm3 . The boiling point is 295.2±20.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.3 mmHg at 25°C . The flash point is 116.7±15.3 °C .

Scientific Research Applications

Pharmacological Applications

Thiazole derivatives have been extensively studied for their pharmacological properties, including antioxidant and anti-inflammatory activities. For instance, benzofused thiazole derivatives have shown potential as alternative agents for antioxidant and anti-inflammatory therapies. The in vitro screening of these compounds revealed notable anti-inflammatory and antioxidant activities, suggesting their therapeutic potential (Raut et al., 2020). Additionally, carboxylic acids derived from natural sources have demonstrated diverse biological activities, including antioxidant, antimicrobial, and cytotoxic effects, with structure-activity relationships indicating the influence of structural differences on bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Materials Science Applications

In materials science, derivatives of carboxylic acids and thiazoles have been explored for the development of new polymers and functional materials. The conversion of plant biomass to furan derivatives, including carboxylic acid derivatives, has been identified as a promising route for sustainable access to new materials and fuels. Such conversions are crucial for reducing reliance on non-renewable hydrocarbon sources and for advancing the chemistry of the 21st century (Chernyshev et al., 2017).

Environmental Science Applications

Carboxylic acids play a significant role in environmental sciences, particularly in the remediation and treatment of pollutants. The role of carboxylic acids in mediating the reduction of chromium(VI) to chromium(III) has been reviewed, highlighting the potential for carboxylic acids to contribute to the detoxification processes in natural environments and effluents. This detoxification process is critical for addressing the environmental impact of persistent organic pollutants (Jiang et al., 2019).

Safety And Hazards

The safety data sheet for “2-(2-Methoxyethoxy)acetic acid” suggests that it is combustible and may damage fertility or the unborn child . It is recommended to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes .

properties

IUPAC Name

2-(2-methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-5-6(7(10)11)14-8(9-5)13-4-3-12-2/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYDWKOXQCAKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OCCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202110
Record name 5-Thiazolecarboxylic acid, 2-(2-methoxyethoxy)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

CAS RN

1338494-94-2
Record name 5-Thiazolecarboxylic acid, 2-(2-methoxyethoxy)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-(2-methoxyethoxy)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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